1lambda6,2,8-Thiadiazecane-1,1,7-trione
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Overview
Description
1lambda6,2,8-Thiadiazecane-1,1,7-trione is a chemical compound with a unique structure that includes sulfur and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1lambda6,2,8-Thiadiazecane-1,1,7-trione typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1lambda6,2,8-Thiadiazecane-1,1,7-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different sulfur-containing compounds.
Scientific Research Applications
1lambda6,2,8-Thiadiazecane-1,1,7-trione has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1lambda6,2,8-Thiadiazecane-1,1,7-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1lambda6,2,8-Thiadiazecane-1,1-dione
- 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione
Uniqueness
1lambda6,2,8-Thiadiazecane-1,1,7-trione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms
Conclusion
This compound is a compound with diverse applications in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial purposes. Further studies and developments may uncover even more uses and benefits of this intriguing compound.
Properties
Molecular Formula |
C7H14N2O3S |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1,1-dioxo-1,2,8-thiadiazecan-7-one |
InChI |
InChI=1S/C7H14N2O3S/c10-7-3-1-2-4-9-13(11,12)6-5-8-7/h9H,1-6H2,(H,8,10) |
InChI Key |
JCZVYFLCBIEBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNS(=O)(=O)CCNC(=O)C1 |
Origin of Product |
United States |
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